molecular formula C8H6ClF3O B1486463 2-Chloro-4-(trifluoromethyl)benzyl alcohol CAS No. 56456-51-0

2-Chloro-4-(trifluoromethyl)benzyl alcohol

Cat. No.: B1486463
CAS No.: 56456-51-0
M. Wt: 210.58 g/mol
InChI Key: GMZPPTCATYZORA-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethyl)benzyl alcohol (CAS 56456-51-0) is a versatile chemical intermediate with the molecular formula C₈H₆ClF₃O and a molecular weight of 210.58 . This compound, which is typically a solid at room temperature, features both a benzyl alcohol and a chloro-trifluoromethyl substituted aromatic ring, making it a valuable scaffold in synthetic and medicinal chemistry . Researchers utilize this molecule as a key building block for the synthesis of more complex compounds, particularly in the development of active pharmaceutical ingredients (APIs) and other fine chemicals . Its structure offers sites for further functionalization, allowing for the creation of libraries of molecules for screening and development. The compound has a density of 1.416 g/mL and a boiling point of 227 °C . When handling, standard safety precautions for laboratory chemicals should be followed; it may cause skin irritation (H315) and serious eye irritation (H319) . This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is not listed on the TSCA inventory .

Properties

IUPAC Name

[2-chloro-4-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZPPTCATYZORA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654246
Record name [2-Chloro-4-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56456-51-0
Record name 2-Chloro-4-(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56456-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Chloro-4-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution of Halogenated Precursors with Sodium Acetate Followed by Hydrolysis

Overview:
One of the most documented and industrially relevant methods involves the reaction of halogenated trifluoromethylbenzyl compounds (specifically 2-chloro-4-(trifluoromethyl)benzyl chloride) with sodium acetate in a fatty alcohol solvent medium, followed by hydrolysis to yield the benzyl alcohol.

Key Reaction Parameters:

Parameter Details
Starting material 2-Chloro-4-(trifluoromethyl)benzyl chloride
Nucleophile Sodium acetate
Solvent Fatty alcohols (C12-C14 or C12-C18)
Temperature 50–200 °C (commonly ~160 °C)
Reaction time 10–48 hours (typical ~12 hours)
Molar ratio (halide:acetate) 1:1 to 1:10 (preferably 1:1.2 to 1:3)
Pressure (distillation) Reduced pressure 0.002–0.005 MPa for product isolation
Yield Up to 98% with 99.5% purity

Process Description:

  • The halogenated benzyl chloride is reacted with sodium acetate in a fatty alcohol solvent under heating and stirring conditions.
  • After completion, the reaction mixture is cooled, filtered to remove inorganic salts, and the filtrate undergoes vacuum distillation to recover the product and recycle the solvent.
  • The method is noted for its high conversion (100% by GC analysis) and high yield (98%) with minimal waste generation, making it environmentally and industrially favorable.

Advantages:

  • Simple operation and safety due to mild conditions.
  • High product purity and yield.
  • Solvent and byproduct recovery via distillation reduces waste and cost.
  • Suitable for scale-up and industrial production.

Reference:
This method is detailed extensively in patent CN101643390B, which describes the preparation of meta-trifluoromethylbenzyl alcohols, including the chloro-substituted analogs, using sodium acetate and fatty alcohol solvents with vacuum distillation for product isolation.

Catalytic Stereoconvergent Synthesis via Cross-Coupling Reactions

Overview:
Advanced synthetic methodologies involve the catalytic enantioselective preparation of α-trifluoromethylbenzyl alcohols through cross-coupling reactions using bisfunctionalized electrophiles bearing trifluoromethyl and halogen substituents.

Key Features:

Aspect Details
Catalyst Various transition metal catalysts (e.g., Pd-based)
Electrophile Bisfunctionalized substrates with trifluoromethyl and halogen
Reaction type Cross-coupling, hydrogenolysis for deprotection
Yield and selectivity High yields with excellent enantioselectivity
Functional group tolerance Broad, enabling late-stage functionalization

Process Description:

  • The method uses α-trifluoromethylbenzyl ethers or halides as electrophiles in catalytic cross-coupling reactions to form chiral benzyl alcohols.
  • Subsequent hydrogenolysis or acid-mediated deprotection steps yield the free benzyl alcohol without loss of stereochemical integrity.
  • This approach is particularly valuable for preparing chiral trifluoromethylated benzyl alcohols with high enantiomeric excess for use in pharmaceuticals.

Advantages:

  • Enables access to enantioenriched benzyl alcohols.
  • High functional group compatibility allows complex molecule synthesis.
  • Useful for late-stage modifications in drug development.

Reference:
A 2018 Nature Communications article reports catalytic stereoconvergent synthesis of chiral α-trifluoromethylbenzyl alcohols via cross-coupling and subsequent hydrogenolysis, demonstrating high yields and stereochemical control.

Iron-Catalyzed Etherification and Cross-Etherification as a Precursor Step

Overview:
Recent developments include iron(II/III)-catalyzed etherification of benzyl alcohols, which can be adapted for the synthesis of benzyl alcohol derivatives including trifluoromethyl-substituted ones.

Key Reaction Conditions:

Parameter Details
Catalyst FeCl3·6H2O (5 mol %) for symmetrical etherification; FeCl2·4H2O (10 mol %) with pyridine bis-thiazoline ligand (12 mol %) for cross-etherification
Solvent Propylene carbonate (green, recyclable solvent)
Temperature 70–120 °C
Reaction time 14–48 hours
Yields 52–91% depending on substrate and conditions

Process Description:

  • Benzyl alcohols undergo catalytic etherification to form symmetrical or nonsymmetrical ethers.
  • The method employs green solvents and iron catalysts, which are environmentally benign and cost-effective.
  • Although primarily for ether synthesis, this approach can be part of a synthetic sequence to prepare benzyl alcohol derivatives by subsequent cleavage or modification.

Advantages:

  • Eco-friendly and sustainable catalytic system.
  • High selectivity and yields under mild conditions.
  • Recyclable solvent reduces environmental impact.

Reference:
An ACS Omega publication in 2023 describes iron-catalyzed etherification of benzyl alcohols, highlighting the use of propylene carbonate and iron catalysts for efficient synthesis.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Reference
Sodium acetate substitution + hydrolysis 2-Chloro-4-(trifluoromethyl)benzyl chloride Sodium acetate, fatty alcohol solvent, 50–200 °C, vacuum distillation Up to 98 High yield, industrial scalability, low waste
Catalytic stereoconvergent cross-coupling Bisfunctionalized trifluoromethyl halide Transition metal catalysts, hydrogenolysis High Enantioselective, functional group tolerance
Iron-catalyzed etherification Benzyl alcohol derivatives FeCl3·6H2O or FeCl2·4H2O + ligand, propylene carbonate, 70–120 °C 52–91 Green solvent, recyclable, selective

Detailed Research Findings and Notes

  • The sodium acetate substitution method (patent CN101643390B) is well-established for producing meta-trifluoromethylbenzyl alcohols, including the 2-chloro-4-(trifluoromethyl) isomer, with high purity and yield suitable for industrial production. The use of fatty alcohol solvents and vacuum distillation ensures minimal environmental impact and efficient solvent recovery.

  • The catalytic stereoconvergent approach offers access to chiral benzyl alcohols with trifluoromethyl groups, which is critical for pharmaceutical applications requiring enantiopure compounds. The method's ability to retain stereochemical integrity during deprotection steps is a significant advantage.

  • Iron-catalyzed etherification provides an eco-friendly alternative for modifying benzyl alcohols and can be integrated into synthetic routes involving benzyl alcohol intermediates. The use of propylene carbonate as a green solvent and iron salts as catalysts aligns with sustainable chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding benzyl alcohol derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: 2-Chloro-4-(trifluoromethyl)benzaldehyde or 2-Chloro-4-(trifluoromethyl)benzoic acid.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

The trifluoromethyl group in pharmaceuticals is known to enhance biological activity and metabolic stability. Research indicates that compounds containing this moiety often exhibit improved potency against various targets, including cancer cells. For instance, benzyl alcohol derivatives have been shown to possess anticancer properties, with studies demonstrating that they can inhibit the proliferation of colorectal cancer cells .

In a study exploring FDA-approved drugs, the presence of the trifluoromethyl group was highlighted as a crucial factor in the efficacy of several therapeutic agents . Specifically, 2-Chloro-4-(trifluoromethyl)benzyl alcohol may serve as an intermediate in synthesizing more complex molecules with enhanced anticancer activity.

Case Studies

A notable case study involved the synthesis of glucopyranosyl derivatives that utilized benzyl alcohol as a pharmacophore. The synthesized compounds showed significant cytotoxicity against HCT-116 colorectal cancer cells while maintaining selectivity over normal cells . This suggests that this compound could be pivotal in developing targeted cancer therapies.

Synthetic Utility

This compound is employed as a versatile building block in organic synthesis. It can undergo various transformations, including nucleophilic aromatic substitutions and reductions. For example, it has been used effectively in reactions to produce more complex fluorinated compounds .

Reaction Examples

  • Nucleophilic Substitution : The compound can react with nucleophiles under specific conditions to yield various substituted products, demonstrating its utility in synthesizing fluorinated benzyl derivatives.
  • Reduction Reactions : It can also be reduced to yield corresponding benzyl alcohols or other derivatives, enhancing its applicability in synthetic routes .

Material Science

The incorporation of trifluoromethyl groups into polymers and materials can significantly alter their physical properties, such as hydrophobicity and thermal stability. Research into the use of this compound in polymer chemistry is ongoing, with potential applications in developing advanced materials for electronics and coatings.

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryIntermediate for anticancer drugs; enhances biological activity
Organic SynthesisVersatile building block for nucleophilic substitutions and reductions
Material SciencePotential use in developing advanced materials with modified propertiesOngoing research

Mechanism of Action

The mechanism of action of 2-Chloro-4-(trifluoromethyl)benzyl alcohol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

4-Chloro-3-(trifluoromethyl)benzyl alcohol (CAS 65735-71-9)
  • Molecular Formula : C₈H₆ClF₃O (identical to the target compound).
  • Structure : Chlorine at the 4-position and -CF₃ at the 3-position.
  • Properties: The positional isomerism results in distinct electronic and steric effects.
  • Applications : Similar use as a synthetic intermediate but may exhibit different reactivity in substitution or etherification reactions due to the proximity of substituents .
2-Chloro-5-(trifluoromethyl)benzyl alcohol (CAS 64372-62-9)
  • Molecular Formula : C₈H₆ClF₃O.
  • Structure : Chlorine at the 2-position and -CF₃ at the 5-position.
  • Similarity Score : 1.00 (highest similarity to the target compound, based on molecular formula and substituent presence) .
  • Reactivity : The trifluoromethyl group’s electron-withdrawing effect may deactivate the benzyl alcohol toward reactions like etherification, similar to the target compound .

Derivatives with Trifluoromethoxy (-OCF₃) Groups

4-Chloro-2-(trifluoromethoxy)benzyl alcohol (CAS 1261673-90-8)
  • Molecular Formula : C₈H₆ClF₃O₂.
  • Structure : Chlorine at the 4-position and -OCF₃ at the 2-position.
  • Molecular weight increases to 226.58 g/mol .
  • Applications : Likely used in specialized syntheses requiring enhanced stability or altered electronic properties .

Compounds Lacking Chlorine or Trifluoromethyl Groups

4-(Trifluoromethyl)benzyl alcohol (CAS 349-95-1)
  • Molecular Formula : C₈H₇F₃O.
  • Structure : Lacks the chlorine substituent, with -CF₃ at the 4-position.
  • Molecular Weight : 176.13 g/mol.
  • Reactivity : Absence of chlorine reduces steric hindrance and may enhance reactivity in etherification or oxidation reactions compared to the target compound .
  • Applications : Widely used as a reagent in organic synthesis and biochemical studies .
2-Chloro-4-(trifluoromethyl)phenol (CAS 35852-58-5)
  • Molecular Formula : C₇H₄ClF₃O.
  • Structure: Replaces the benzyl alcohol (-CH₂OH) group with a phenol (-OH).
  • Key Differences: The phenolic -OH group increases acidity (pKa ~10) compared to the benzyl alcohol (pKa ~15), making it more reactive in deprotonation or electrophilic substitution reactions .

Physicochemical and Reactivity Comparison

Melting Points and Stability

Compound Melting Point Molecular Weight (g/mol) Key Substituents
2-Chloro-4-(trifluoromethyl)benzyl alcohol 50–52°C 210.58 Cl (2), -CF₃ (4)
4-Chloro-3-(trifluoromethyl)benzyl alcohol Not reported 210.58 Cl (4), -CF₃ (3)
4-(Trifluoromethyl)benzyl alcohol Not reported 176.13 -CF₃ (4)
4-Chloro-2-(trifluoromethoxy)benzyl alcohol Not reported 226.58 Cl (4), -OCF₃ (2)

Reactivity in Etherification

  • The trifluoromethyl group in this compound exerts a strong electron-withdrawing effect, stabilizing carbocation intermediates and reducing reactivity in acid-catalyzed etherification reactions compared to non-fluorinated benzyl alcohols .
  • In contrast, 4-(Trifluoromethyl)benzyl alcohol (lacking chlorine) may exhibit higher reactivity due to reduced steric hindrance .

Biological Activity

2-Chloro-4-(trifluoromethyl)benzyl alcohol is a compound that has garnered attention for its potential biological activities, particularly in the context of metabolic disorders and cancer treatment. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C8H7ClF3O
  • Molecular Weight : 211.59 g/mol
  • CAS Number : 1001231-69-8

The compound exhibits significant biological activity primarily through its inhibition of ghrelin O-acyltransferase (GOAT), an enzyme involved in the acylation of ghrelin. By inhibiting GOAT, this compound may help regulate appetite and energy metabolism, making it a candidate for treating obesity and related metabolic disorders .

Potential Therapeutic Applications

  • Obesity and Metabolic Disorders : The inhibition of GOAT can lead to reduced levels of acylated ghrelin, promoting weight loss and improving metabolic profiles in animal models .
  • Cancer Treatment : Preliminary studies suggest that the compound may exert antitumor effects by modulating ghrelin signaling pathways involved in cell proliferation . This effect is particularly noted in cancers such as prostate and breast cancer.
  • Neurodegenerative Diseases : There is emerging evidence that compounds with similar structures may have protective effects against neurodegenerative diseases like Alzheimer's and Parkinson's by influencing neuropeptide signaling .

Biological Activity Data

Biological ActivityEffectReference
GOAT InhibitionDecreased appetite and increased energy expenditure
Antitumor ActivityInhibition of cancer cell proliferation
Neuroprotective EffectsPotential reduction in neurodegeneration

Case Study 1: Obesity Treatment

In a study evaluating the effects of GOAT inhibitors, including this compound, researchers observed significant weight loss in obese mice models. The study indicated that the compound effectively reduced food intake while increasing energy expenditure, suggesting its therapeutic potential for obesity management .

Case Study 2: Cancer Cell Proliferation

A separate investigation focused on the antitumor properties of the compound. It was found to inhibit the growth of prostate cancer cells in vitro. The mechanism was linked to the modulation of ghrelin signaling pathways that are often dysregulated in cancerous tissues . This highlights the dual role of the compound in both metabolic regulation and cancer treatment.

Q & A

Q. What synthetic methodologies are recommended for laboratory-scale preparation of 2-Chloro-4-(trifluoromethyl)benzyl alcohol?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a benzyl alcohol precursor. A plausible route includes:

Trifluoromethyl Introduction : Utilize Ullmann coupling or direct electrophilic trifluoromethylation using CF3_3I/Cu-mediated conditions .

Chlorination : Ortho-directed chlorination via N-chlorosuccinimide (NCS) in the presence of Lewis acids (e.g., FeCl3_3) at 0–25°C to ensure regioselectivity .

  • Key Considerations : Monitor reaction progress via TLC or GC-MS to prevent over-chlorination. Purification via column chromatography (hexane/ethyl acetate) yields >90% purity .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :
  • 19F NMR^{19}\text{F NMR} : Confirms the trifluoromethyl group (δ ≈ -60 to -65 ppm, quartets due to coupling with adjacent protons) .
  • 1H NMR^{1}\text{H NMR} : Hydroxyl proton (δ 1.5–2.5 ppm, broad), benzyl CH2_2 (δ 4.6–4.8 ppm), and aromatic protons (δ 7.2–7.9 ppm, splitting patterns indicate substituent positions) .
  • IR Spectroscopy : O-H stretch (3200–3600 cm1^{-1}), C-Cl (550–750 cm1^{-1}), and C-F (1100–1250 cm1^{-1}) .

Q. What are the solubility and stability profiles of this compound?

  • Methodological Answer :
  • Solubility : Miscible in DMSO, DMF, and dichloromethane; sparingly soluble in water (<0.1 mg/mL at 25°C) .
  • Stability : Store under inert gas (N2_2) at 2–8°C in amber vials. Degrades upon prolonged exposure to light or moisture, forming oxidation byproducts (e.g., benzaldehyde derivatives) .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions of this compound?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to map electron density and Fukui indices. The trifluoromethyl group’s electron-withdrawing effect directs electrophiles to the para position, while steric hindrance from Cl limits meta substitution .
  • Validation : Compare computed activation energies with experimental yields for halogenation reactions. Hammett plots correlate substituent effects with reaction rates .

Q. What strategies minimize side reactions during derivatization (e.g., esterification or etherification)?

  • Methodological Answer :
  • Hydroxyl Protection : Temporarily protect the -OH group with tert-butyldimethylsilyl (TBS) chloride to prevent oxidation. Deprotect with TBAF post-reaction .
  • Catalytic Optimization : Use Mitsunobu conditions (DIAD, PPh3_3) for ether synthesis, ensuring anhydrous conditions to avoid hydrolysis .

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Pd-Catalyzed Coupling : The electron-deficient aryl ring (due to -CF3_3 and -Cl) enhances oxidative addition efficiency in Suzuki-Miyaura reactions. Optimize with Pd(OAc)2_2/SPhos ligand in THF/water .
  • Kinetic Studies : Monitor reaction progress via in-situ 19F NMR^{19}\text{F NMR} to track trifluoromethyl group stability under catalytic conditions .

Safety and Handling

  • Storage : Tightly sealed containers at 2–8°C; avoid contact with oxidizers (e.g., KMnO4_4) .
  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hood for large-scale reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-(trifluoromethyl)benzyl alcohol
Reactant of Route 2
2-Chloro-4-(trifluoromethyl)benzyl alcohol

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